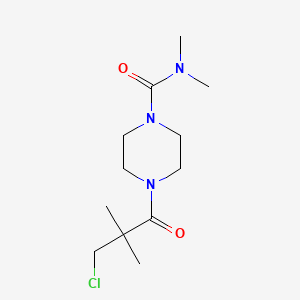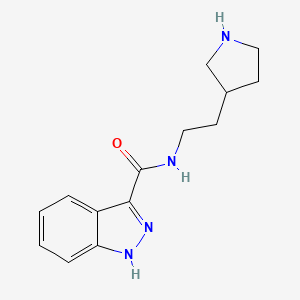
N-(2-pyrrolidin-3-ylethyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyrrolidin-3-ylethyl)-1H-indazole-3-carboxamide, commonly known as AKB48, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2012 and has since gained popularity in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
AKB48 acts as a partial agonist of the CB2 receptor, which is responsible for regulating immune function and inflammation. By binding to this receptor, AKB48 can modulate the release of cytokines and other immune mediators, thereby reducing inflammation and promoting tissue repair.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, AKB48 has also been shown to have analgesic and neuroprotective effects. It has been demonstrated to reduce neuropathic pain and protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AKB48 is its high selectivity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for experimental design.
Zukünftige Richtungen
There are several potential directions for future research on AKB48. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical settings. Additionally, AKB48's neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the molecular mechanisms underlying AKB48's effects on the CB2 receptor and its potential interactions with other signaling pathways.
Synthesemethoden
The synthesis of AKB48 involves the reaction of indazole-3-carboxylic acid with 1-(2-pyrrolidin-3-yl-ethyl) amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure AKB48.
Wissenschaftliche Forschungsanwendungen
AKB48 has been extensively studied for its potential therapeutic applications. It has been shown to have high affinity and selectivity for the cannabinoid CB2 receptor, which is primarily expressed on immune cells. This makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-3-ylethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-8-6-10-5-7-15-9-10)13-11-3-1-2-4-12(11)17-18-13/h1-4,10,15H,5-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNMYGHWDJWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)
![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)
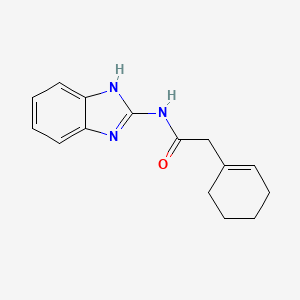
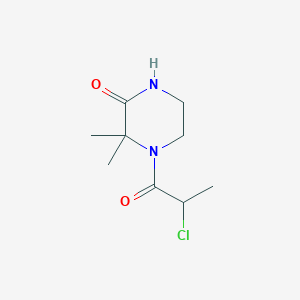

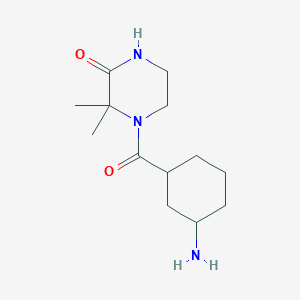
![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)
![[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B7570616.png)

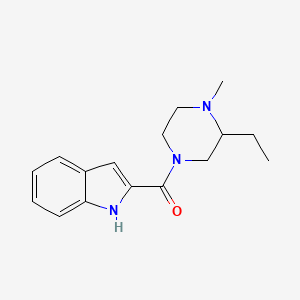
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B7570637.png)
![2-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570651.png)
